Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 32149-27-2
VCID: VC4267130
InChI: InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+
SMILES: COC(=O)C=CC(=O)C1=CC=C(C=C1)Br
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate

CAS No.: 32149-27-2

Cat. No.: VC4267130

Molecular Formula: C11H9BrO3

Molecular Weight: 269.094

* For research use only. Not for human or veterinary use.

Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate - 32149-27-2

Specification

CAS No. 32149-27-2
Molecular Formula C11H9BrO3
Molecular Weight 269.094
IUPAC Name methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate
Standard InChI InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+
Standard InChI Key COBOPPYUVABISM-VOTSOKGWSA-N
SMILES COC(=O)C=CC(=O)C1=CC=C(C=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate adopts a planar geometry due to conjugation between the α,β-unsaturated ketone and the aromatic ring. The (2E) configuration ensures the ester and ketone groups are trans to each other, optimizing orbital overlap for resonance stabilization . The bromine atom at the para position of the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks at the β-carbon of the enone system .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight269.09 g/mol
Density1.413 g/cm³
Boiling Point362.5°C at 760 mmHg
Melting Point109–112°C
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The compound’s infrared (IR) spectrum shows characteristic peaks at 1722 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (ketone C=O) . Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • 1H^1H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 7.31 (d, J=16.1J = 16.1 Hz, 1H, CH=CH), 7.43–7.50 (m, 4H, Ar-H), 7.74 (d, J=16.1J = 16.1 Hz, 1H, CH=CH) .

  • 13C^{13}C NMR: δ 53.1 (OCH₃), 120.1 (CH=CH), 131.2 (Ar-C), 147.2 (C=O), 164.7 (C-Br) .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a two-step process:

  • Aldol Condensation: 4-Bromobenzaldehyde reacts with methyl pyruvate in the presence of a base (e.g., KOH) to form potassium (E)-4-(4-bromophenyl)-2-oxobut-3-enoate .

  • Esterification: The potassium salt is treated with acetyl chloride in methanol, yielding the final product with a 66% isolated yield .

The reaction mechanism involves deprotonation of methyl pyruvate to form an enolate, which attacks the aldehyde carbonyl. Subsequent elimination generates the α,β-unsaturated intermediate .

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis due to enhanced heat transfer and reaction control. Automated systems maintain optimal conditions (temperature: 60–80°C, residence time: 20–30 minutes), achieving >90% conversion rates. Catalytic improvements, such as using ionic liquids or microwave assistance, reduce side reactions and improve purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate exhibits broad-spectrum antimicrobial activity:

MicroorganismMIC (µg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The bromophenyl group enhances membrane permeability, enabling disruption of bacterial cell walls. Computational studies suggest inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Industrial and Synthetic Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the enone system yields analogs with COX-2 selectivity .

  • Antiviral Agents: Coupling with heterocycles (e.g., pyrimidines) produces inhibitors of viral proteases .

Polymer Chemistry

Its α,β-unsaturated structure enables incorporation into conjugated polymers for organic electronics. Copolymers with thiophene exhibit tunable bandgaps (2.1–2.4 eV), suitable for photovoltaic applications .

Comparative Analysis with Halogenated Analogs

CompoundReactivity (Relative)Antimicrobial MIC (µg/mL)
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate1.0012.5 (S. aureus)
Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate0.8525.0 (S. aureus)
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate1.206.25 (S. aureus)

The bromine atom balances electronegativity and leaving-group ability, optimizing bioactivity and synthetic utility.

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